Array ( [bid] => 15261808 ) Buy 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline

4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline

Catalog No.
S15872431
CAS No.
M.F
C13H21NO2
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline

Product Name

4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline

IUPAC Name

4-methoxy-2-(pentan-2-yloxymethyl)aniline

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C13H21NO2/c1-4-5-10(2)16-9-11-8-12(15-3)6-7-13(11)14/h6-8,10H,4-5,9,14H2,1-3H3

InChI Key

WZPAKUMGLHPYCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OCC1=C(C=CC(=C1)OC)N
, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
  • Substitution: Nitration with concentrated nitric and sulfuric acids; sulfonation with concentrated sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

The oxidation of this compound can yield 4-methoxy-2-[(pentan-2-yloxy)methyl]benzaldehyde or 4-methoxy-2-[(pentan-2-yloxy)methyl]benzoic acid. Reduction can lead to the formation of the compound from its nitro precursor, while substitution reactions can produce various substituted derivatives depending on the electrophile used.

Research indicates that 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with cellular targets such as enzymes or receptors, potentially modulating their activity. The specific functional groups enhance its membrane permeability and distribution within biological systems, which are critical factors for its efficacy as a therapeutic agent.

The synthesis of 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline typically involves:

  • Starting Materials: The synthesis begins with commercially available 4-methoxyaniline and 2-pentanol.
  • Etherification: Conversion of 2-pentanol to its corresponding alkyl halide (e.g., 2-pentyl bromide) using a halogenating agent like phosphorus tribromide.
  • Nucleophilic Substitution: The alkyl halide is reacted with 4-methoxyaniline in the presence of a base (e.g., sodium hydroxide) to form the desired product through nucleophilic substitution.

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yield, often incorporating catalysts for enhanced efficiency.

4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline has several applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a pharmaceutical intermediate for drug synthesis.
  • Industry: Used in developing specialty chemicals and materials.

The interaction studies of 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline focus on its ability to modulate enzyme activity and interact with various molecular targets. Its unique combination of functional groups allows it to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, facilitating its role in biochemical pathways .

Similar Compounds

  • 4-Methoxy-N-(2-methylpentan-2-yl)aniline
  • 4-Methoxy-N-(tert-pentyl)aniline
  • 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

The uniqueness of 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline lies in the specific positioning of its methoxy and pentan-2-yloxy groups. This arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds. The presence of these groups enhances solubility, stability, and interaction with biological targets, making it valuable for various applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.157228913 g/mol

Monoisotopic Mass

223.157228913 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

Explore Compound Types